(R)-4-((3-Hydroxypyrrolidin-1-yl)methyl)benzoic acid

Chiral resolution Enantioselective synthesis Medicinal chemistry

(R)-4-((3-Hydroxypyrrolidin-1-yl)methyl)benzoic acid (CAS 1187932-84-8) is a chiral, para-substituted benzoic acid derivative bearing a (3R)-3-hydroxypyrrolidin-1-ylmethyl group. With molecular formula C₁₂H₁₅NO₃ and molecular weight 221.25 g·mol⁻¹, it combines a carboxylic acid handle with a hydrogen-bond-donating chiral secondary alcohol.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 1187932-84-8
Cat. No. B3218218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-((3-Hydroxypyrrolidin-1-yl)methyl)benzoic acid
CAS1187932-84-8
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1CN(CC1O)CC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C12H15NO3/c14-11-5-6-13(8-11)7-9-1-3-10(4-2-9)12(15)16/h1-4,11,14H,5-8H2,(H,15,16)/t11-/m1/s1
InChIKeyCLRWLJGVBPGIRW-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (R)-4-((3-Hydroxypyrrolidin-1-yl)methyl)benzoic acid (CAS 1187932-84-8): A Chiral Benzoic Acid-Pyrrolidine Building Block for Medicinal Chemistry and Chemical Biology


(R)-4-((3-Hydroxypyrrolidin-1-yl)methyl)benzoic acid (CAS 1187932-84-8) is a chiral, para-substituted benzoic acid derivative bearing a (3R)-3-hydroxypyrrolidin-1-ylmethyl group. With molecular formula C₁₂H₁₅NO₃ and molecular weight 221.25 g·mol⁻¹, it combines a carboxylic acid handle with a hydrogen-bond-donating chiral secondary alcohol [1]. The compound is commercially supplied at ≥98% purity and is classified as a non-hazardous research chemical intended exclusively for laboratory R&D . Its structure positions it as a versatile chiral intermediate and probe molecule in medicinal chemistry campaigns, where absolute stereochemistry, hydrogen-bonding capacity, and physicochemical properties differentiate it from des-hydroxy, racemic, and salt-form analogs.

Why Simple Substitution of (R)-4-((3-Hydroxypyrrolidin-1-yl)methyl)benzoic acid with Racemic or Des-Hydroxy Analogs Fails in Rational Discovery


In-class analogs such as the racemic mixture (CAS 1155855-91-6), the des-hydroxy variant (4-(pyrrolidin-1-ylmethyl)benzoic acid, CAS 159691-25-5), or the hydrochloride salt (CAS 1187931-68-5) cannot substitute for the target (R)-enantiomer without compromising experimental reproducibility or structural fidelity. Chirality at the pyrrolidine 3-position dictates the spatial orientation of the hydrogen-bond-donating hydroxyl group, which is critical for enantioselective target engagement [1]. The des-hydroxy analog lacks this H-bond donor entirely (1 vs. 2 HBD), altering solubility (LogP increases from 0.47 to ~1.6–1.9) and reducing polar surface area . The racemate introduces uncontrolled stereochemical heterogeneity that confounds structure-activity relationship (SAR) interpretation. Consequently, any medicinal chemistry program, biochemical assay, or patent filing that depends on defined stereochemistry, reproducible H-bond interactions, or predictable ADME properties requires the discrete (R)-enantiomer—not a generic substitute. The quantitative evidence below substantiates each point of differentiation.

Quantitative Comparator Evidence for (R)-4-((3-Hydroxypyrrolidin-1-yl)methyl)benzoic acid Against Closest Analogs


Absolute (R)-Stereochemistry vs. Racemic Mixture: Enantiomerically Defined Chirality Confirmed by CAS Registration

The target compound, (R)-4-((3-hydroxypyrrolidin-1-yl)methyl)benzoic acid (CAS 1187932-84-8), is registered as the discrete (R)-enantiomer with InChIKey CLRWLJGVBPGIRW-LLVKDONJSA-N specifying the (R)-configuration at the pyrrolidine 3-position [1]. The closest racemic comparator, 4-[(3-hydroxypyrrolidin-1-yl)methyl]benzoic acid (CAS 1155855-91-6), is a 1:1 mixture of (R)- and (S)-enantiomers. While no published enantiomeric excess (ee%) value is available for the commercial (R)-enantiomer, the distinct CAS registration confirms that the material is produced and supplied as the single enantiomer, not the racemate. In drug-receptor interactions, chirality can produce >100-fold differences in binding affinity between enantiomers; therefore, use of the racemate introduces uncontrolled stereochemical noise that invalidates SAR models dependent on defined 3D pharmacophore geometry.

Chiral resolution Enantioselective synthesis Medicinal chemistry

Purity Specification: 98% Minimum Purity Provides Reproducibility Advantage Over 95–97% Analog Grades

The target compound is supplied by AKSci with a minimum purity specification of 98% (HPLC) . In contrast, the des-hydroxy analog 4-(pyrrolidin-1-ylmethyl)benzoic acid (CAS 159691-25-5) is typically offered at 95–97% purity across multiple vendors, including Thermo Scientific Maybridge (97%), Fluorochem (97%), and Apollo Scientific (97%) . The racemic hydroxypyrrolidine analog (CAS 1155855-91-6) is available at 95% from AKSci and 98% from Leyan, indicating inconsistent purity standards . A 1–3% absolute purity difference corresponds to a reduction in total impurity burden of 33–60%, directly translating to fewer confounding peaks in HPLC/MS analysis and lower batch-to-batch variability in dose-response assays.

QC specifications Analytical chemistry Reproducibility

Physicochemical Differentiation: Lower LogP and Additional H-Bond Donor Enhance Aqueous Solubility vs. Des-Hydroxy Analog

Computed physicochemical parameters distinguish the target (R)-hydroxypyrrolidine from its des-hydroxy congener. The target compound has a computed XLogP3 of –1.5 (PubChem) or a measured LogP of 0.47 (ChemSrc), with 2 hydrogen-bond donors (HBD) and 4 hydrogen-bond acceptors (HBA) [1]. The des-hydroxy analog 4-(pyrrolidin-1-ylmethyl)benzoic acid (CAS 159691-25-5) has an ACD/LogP of 1.87 (ChemSpider), an XLogP3 of –0.5 (ChemicalBook), 1 HBD, and 3 HBA . The additional hydroxyl group in the target compound reduces LogP by 1.0–3.4 log units (depending on the computational method), indicating substantially higher hydrophilicity. In practical terms, this LogP difference predicts markedly improved aqueous solubility, which for ionizable benzoic acids directly influences formulation behavior, bioavailability, and assay compatibility in biochemical screening buffers.

Physicochemical profiling ADME prediction Solubility

5-Lipoxygenase Selectivity Profile: Lack of Activity at 100 µM Enables Use as a Negative Control vs. Zileuton (IC₅₀ ~0.5 µM)

In a ChEMBL-deposited binding assay (CHEMBL620010), (R)-4-((3-hydroxypyrrolidin-1-yl)methyl)benzoic acid was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a single concentration of 100 µM and showed no significant activity (NS) [1]. In contrast, the clinically approved 5-LO inhibitor zileuton inhibits leukotriene B₄ biosynthesis in rat polymorphonuclear leukocytes with an IC₅₀ of 0.4 µM and in human whole blood with an IC₅₀ of 0.9 µM [2]. This >100-fold window of inactivity at a high test concentration distinguishes the target compound from potent 5-LO inhibitors and supports its use as a selectivity control in secondary pharmacology panels aimed at de-risking 5-LO-mediated off-target effects.

5-Lipoxygenase Selectivity screening Negative control

Validated Application Scenarios for (R)-4-((3-Hydroxypyrrolidin-1-yl)methyl)benzoic acid Based on Quantitative Differentiation Evidence


Enantioselective Medicinal Chemistry: Chiral Scaffold for SAR Studies Requiring Absolute Stereochemistry

The confirmed (R)-absolute configuration [1] makes this compound a reliable chiral building block or fragment for lead optimization campaigns where the 3-hydroxypyrrolidine moiety engages a target protein via stereospecific hydrogen bonds. Unlike the racemate (CAS 1155855-91-6), the discrete (R)-enantiomer eliminates the confounding factor of the inactive or off-target-active (S)-enantiomer, enabling clean interpretation of stereochemistry-dependent SAR. This is particularly critical for programs targeting enzymes or GPCRs with well-defined chiral binding pockets, such as CCR5 (for which hydroxypyrrolidine-benzoic acid derivatives have been implicated as antagonists [2]).

High-Reproducibility Biochemical Screening: High-Purity Material for Quantitative HTS and Dose-Response Assays

With a minimum purity specification of 98% [1], the target compound provides a superior purity baseline compared to commonly available analogs at 95–97% [2]. This translates to fewer impurity-derived false positives in high-throughput screening (HTS) campaigns. For laboratories running quantitative dose-response assays, the reduced impurity burden ensures that observed EC₅₀/IC₅₀ values more accurately reflect the activity of the intended compound rather than trace contaminants.

Aqueous-Compatible Assay Development: Enhanced Solubility for Biochemical and Cell-Based Assays

The computed LogP of 0.47 and the presence of two hydrogen-bond donors (vs. one for the des-hydroxy analog) predict superior aqueous solubility [1][2]. This is a decisive advantage in biochemical assays conducted in aqueous buffer (e.g., PBS, Tris) where poorly soluble analogs may precipitate, leading to inaccurate potency measurements or compound loss due to adsorption to plasticware. The target compound is therefore preferred for assay development requiring DMSO stock solutions with subsequent aqueous dilution without precipitation artifacts.

5-Lipoxygenase Selectivity Profiling: Validated Negative Control for Inflammatory Pathway De-Risking

The ChEMBL-deposited data demonstrating no significant 5-LO inhibition at 100 µM [1]—compared with the potent 5-LO inhibitor zileuton (IC₅₀ ~0.4–0.9 µM) [2]—enables the compound to serve as a clean negative control in secondary pharmacology panels. Drug discovery programs concerned with 5-LO-mediated off-target effects (e.g., in anti-inflammatory or cardiovascular indications) can use this compound to validate assay specificity and benchmark selectivity thresholds.

Quote Request

Request a Quote for (R)-4-((3-Hydroxypyrrolidin-1-yl)methyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.